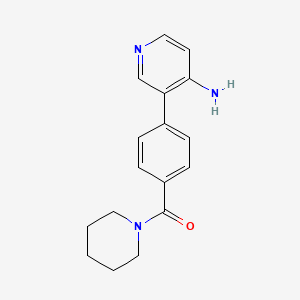

(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone

描述

(4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone is a piperidine-based methanone derivative featuring a 4-aminopyridin-3-ylphenyl substituent. The compound combines a rigid piperidine scaffold with an aromatic aminopyridine moiety, which may enhance interactions with biological targets such as enzymes or receptors.

属性

IUPAC Name |

[4-(4-aminopyridin-3-yl)phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c18-16-8-9-19-12-15(16)13-4-6-14(7-5-13)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQISNCOSPCMYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CN=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653819 | |

| Record name | [4-(4-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125414-05-2 | |

| Record name | [4-(4-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (4-(4-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone , commonly referred to as 4-AP-Pip , is a derivative of 4-aminopyridine, a well-known compound with significant biological activity, particularly in the context of neurodegenerative diseases. This article reviews the biological activity of 4-AP-Pip, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-AP-Pip is . The compound features a piperidine ring attached to a phenyl group that includes an aminopyridine moiety. This structure is believed to contribute to its biological activity by enhancing interactions with biological targets.

Synthesis

The synthesis of 4-AP-Pip involves a multi-step process that typically includes the reaction of 4-aminopyridine with appropriate phenyl and piperidine derivatives. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis techniques which have shown promise in improving reaction times and product quality .

Neuroprotective Effects

Research indicates that derivatives of 4-aminopyridine, including 4-AP-Pip, exhibit neuroprotective properties. These compounds are known to block voltage-gated potassium channels, thereby enhancing neurotransmitter release and improving synaptic transmission. This mechanism is particularly relevant in conditions such as Alzheimer's disease and multiple sclerosis , where neuronal communication is impaired.

Cytotoxicity Studies

In vitro studies using various cell lines have demonstrated that 4-AP-Pip exhibits low cytotoxicity compared to its parent compound, 4-aminopyridine. A study reported that new derivatives showed negligible growth-inhibitory effects on tumor cell lines such as HEP-G2 (human liver cancer) and NEURO 2A (neuroblastoma) . The acute toxicity was significantly lower than that of 4-aminopyridine, suggesting a favorable safety profile for potential therapeutic use .

| Compound | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| 4-Aminopyridine | 0.5 | HEP-G2 | |

| 4-AP-Pip | >1500 | HEP-G2 | |

| New Derivative | >1500 | NEURO 2A |

Antiproliferative Activity

The antiproliferative effects of 4-AP-Pip have also been investigated. The compound has shown promising results against various cancer cell lines, with modifications in the structure leading to enhanced activity. For instance, the introduction of hydroxyl groups has been linked to improved antiproliferative effects in certain derivatives .

Case Studies

- Alzheimer’s Disease Model : In a study involving transgenic mice models for Alzheimer's disease, treatment with 4-AP-Pip resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative diseases .

- Multiple Sclerosis Model : Another case study demonstrated that administration of 4-AP-Pip led to significant improvements in motor function in experimental autoimmune encephalomyelitis (EAE) models, which mimic multiple sclerosis pathology .

相似化合物的比较

Piperidine Methanones with Aromatic Substituents

Compounds sharing the piperidin-1-yl methanone core but differing in aromatic substituents provide insights into structure-activity relationships:

Key Observations :

Amino-Substituted Derivatives

Amino groups in the side chain or aromatic system modulate pharmacokinetics and target engagement:

Key Observations :

- The target compound’s 4-aminopyridin-3-yl group offers a planar aromatic system for target binding, contrasting with alkylamine derivatives that prioritize membrane penetration .

- Antimicrobial pyridine derivatives () highlight the role of chlorine substituents in enhancing potency, suggesting similar strategies could optimize the target compound .

Heterocyclic Variations

Variations in heterocyclic systems influence bioavailability and selectivity:

Key Observations :

Key Observations :

- The target compound’s lower molecular weight (~325 vs. >400 for others) suggests favorable oral bioavailability.

- High melting points in halogenated analogs (e.g., 268–287°C) correlate with crystalline stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。